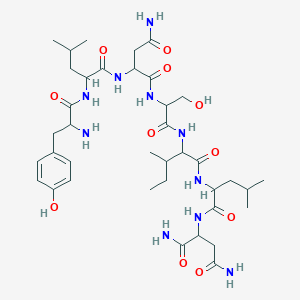

H-DL-Tyr-DL-Leu-DL-Asn-DL-Ser-DL-xiIle-DL-Leu-DL-Asn-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El péptido intestinal vasoactivo (22-28) es un segmento del péptido intestinal vasoactivo más grande, un neuropéptido que consta de 28 aminoácidos. Este péptido está ampliamente distribuido tanto en el sistema nervioso central como en el periférico y juega un papel crucial como neurotransmisor, regulador inmunitario, vasodilatador y secretagogo . Es conocido por sus potentes efectos vasodilatadores y su capacidad para regular la actividad del músculo liso, la secreción de células epiteliales y el flujo sanguíneo en el tracto gastrointestinal .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del péptido intestinal vasoactivo (22-28) suele implicar la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:

Reacciones de acoplamiento: El uso de reactivos como HBTU o DIC para activar los grupos carboxilo para la formación del enlace peptídico.

Pasos de desprotección: Eliminación de los grupos protectores de los aminoácidos para permitir el acoplamiento posterior.

Métodos de producción industrial: La producción industrial del péptido intestinal vasoactivo (22-28) sigue principios similares pero a mayor escala. Se utilizan sintetizadores de péptidos automatizados para garantizar la precisión y la eficiencia. La purificación se logra mediante cromatografía líquida de alta resolución (HPLC) y el producto final se caracteriza mediante espectrometría de masas y espectroscopia de RMN .

Análisis De Reacciones Químicas

Tipos de reacciones: El péptido intestinal vasoactivo (22-28) puede sufrir diversas reacciones químicas, incluidas:

Oxidación: Implica la oxidación de los residuos de metionina a metinona sulfóxido.

Reducción: Reducción de los enlaces disulfuro a tioles libres.

Sustitución: Se pueden introducir sustituciones de aminoácidos para estudiar las relaciones estructura-actividad.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno o ácido performico.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Mutagénesis dirigida al sitio utilizando reactivos como la N-metilmorfolina.

Principales productos: Los principales productos de estas reacciones incluyen formas oxidadas o reducidas del péptido, así como análogos con aminoácidos sustituidos .

Aplicaciones Científicas De Investigación

El péptido intestinal vasoactivo (22-28) tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como un péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Investigado por su papel en la señalización celular y la regulación de las respuestas inmunitarias.

Medicina: Explorado por su potencial terapéutico en el tratamiento de enfermedades inflamatorias y autoinmunitarias, así como su uso en el manejo de la disfunción eréctil y la hipertensión pulmonar

Mecanismo De Acción

El péptido intestinal vasoactivo (22-28) ejerce sus efectos uniéndose a receptores acoplados a proteínas G (GPCR) específicos en las células diana. Esta unión activa la adenilato ciclasa, lo que lleva a un aumento de los niveles de AMP cíclico (AMPc). El AMPc elevado activa la proteína quinasa A (PKA), que luego fosforila diversas proteínas diana, lo que resulta en la modulación de funciones celulares como la relajación del músculo liso, la inhibición de la producción de citoquinas inflamatorias y la regulación de la secreción hormonal .

Compuestos similares:

Polipéptido activador de la adenilato ciclasa hipofisaria (PACAP): Comparte un 68% de homología de secuencia con el péptido intestinal vasoactivo y tiene funciones biológicas similares.

Péptido histidina isoleucina (PHI): Derivado del mismo gen que el péptido intestinal vasoactivo y estimula la secreción de líquido intestinal.

Péptido histidina metionina (PHM): Otro derivado con funciones superpuestas.

Unicidad: El péptido intestinal vasoactivo (22-28) es único debido a su secuencia específica y las distintas actividades biológicas que media. Sus potentes efectos vasodilatadores y su papel en la regulación inmunitaria lo diferencian de otros péptidos similares .

Comparación Con Compuestos Similares

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP): Shares 68% sequence homology with vasoactive intestinal peptide and has similar biological functions.

Peptide Histidine Isoleucine (PHI): Derived from the same gene as vasoactive intestinal peptide and stimulates intestinal fluid secretion.

Peptide Histidine Methionine (PHM): Another derivative with overlapping functions.

Uniqueness: Vasoactive intestinal peptide (22-28) is unique due to its specific sequence and the distinct biological activities it mediates. Its potent vasodilatory effects and role in immune regulation set it apart from other similar peptides .

Propiedades

Fórmula molecular |

C38H62N10O11 |

|---|---|

Peso molecular |

835.0 g/mol |

Nombre IUPAC |

2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]butanediamide |

InChI |

InChI=1S/C38H62N10O11/c1-7-20(6)31(38(59)46-26(13-19(4)5)34(55)43-24(32(42)53)15-29(40)51)48-37(58)28(17-49)47-36(57)27(16-30(41)52)45-35(56)25(12-18(2)3)44-33(54)23(39)14-21-8-10-22(50)11-9-21/h8-11,18-20,23-28,31,49-50H,7,12-17,39H2,1-6H3,(H2,40,51)(H2,41,52)(H2,42,53)(H,43,55)(H,44,54)(H,45,56)(H,46,59)(H,47,57)(H,48,58) |

Clave InChI |

RYKYGUXOTPFKLK-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B12295626.png)

![N-[(16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide](/img/structure/B12295631.png)

![[2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane](/img/structure/B12295666.png)

![6-[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12295683.png)